Cas no 2803829-46-9 (tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate)

Technical Introduction: tert-Butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is a versatile heterocyclic compound featuring a pyrrolidine core functionalized with a brominated pyrazole moiety and a Boc-protected amine. This structure offers significant utility in medicinal chemistry and organic synthesis, serving as a key intermediate for the development of pharmacologically active molecules. The bromine substituent enables further functionalization via cross-coupling reactions, while the Boc group provides stability and selective deprotection opportunities. Its well-defined reactivity profile makes it valuable for constructing complex scaffolds, particularly in the synthesis of kinase inhibitors and other bioactive compounds. The compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial applications.
tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate structure
2803829-46-9 structure
Product Name:tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
CAS No:2803829-46-9
MF:C12H18BrN3O2
MW:316.194221973419
CID:6593778
PubChem ID:165676998
Update Time:2025-05-20

tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-37456744
    • tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
    • 2803829-46-9
    • Inchi: 1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-6-4-9(8-15)16-7-5-10(13)14-16/h5,7,9H,4,6,8H2,1-3H3
    • InChI Key: UOIABJBIZCPOGG-UHFFFAOYSA-N
    • SMILES: BrC1C=CN(C2CN(C(=O)OC(C)(C)C)CC2)N=1

Computed Properties

  • Exact Mass: 315.05824g/mol
  • Monoisotopic Mass: 315.05824g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 47.4Ų

tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate Pricemore >>

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Additional information on tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Introduction to Tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (CAS No. 2803829-46-9)

Tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is a significant compound in the field of pharmaceutical chemistry, characterized by its complex and highly functionalized molecular structure. This compound, identified by the CAS number 2803829-46-9, has garnered considerable attention due to its potential applications in drug discovery and development. The presence of both tert-butyl and 3-bromo-1H-pyrazol-1-yl substituents in its structure suggests a high degree of chemical versatility, making it a valuable scaffold for medicinal chemists.

The pyrrolidine core in this molecule is particularly noteworthy, as it is a common motif in biologically active compounds. Pyrrolidine derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects. The introduction of the tert-butyl group enhances the lipophilicity of the compound, which can be crucial for membrane permeability and bioavailability. Additionally, the 3-bromo substituent on the pyrazole ring introduces a site for further functionalization, allowing for the creation of analogs with tailored properties.

In recent years, there has been a growing interest in developing novel heterocyclic compounds for therapeutic purposes. The combination of pyrrolidine and pyrazole moieties has shown promise in various preclinical studies. For instance, derivatives of these heterocycles have been investigated for their ability to modulate enzyme activity and receptor binding. The specific arrangement of atoms in Tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate makes it a compelling candidate for further exploration in this context.

The pharmaceutical industry has increasingly relied on computational methods to predict the biological activity of new compounds. Virtual screening and molecular docking techniques have become indispensable tools in the early stages of drug discovery. The structural features of Tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate have been computationally analyzed to identify potential binding interactions with target proteins. These studies have suggested that this compound may interact with enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.

Experimental validation of these computational predictions is crucial for advancing the development of new drugs. In vitro assays have been conducted to assess the biological activity of Tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate. Initial results indicate that this compound exhibits inhibitory effects on certain enzymes, which could be exploited for therapeutic intervention. Further studies are ongoing to determine the optimal conditions for its biological activity and to explore potential side effects.

The synthesis of Tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate involves multi-step organic reactions, requiring precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule. The synthesis process also highlights the importance of green chemistry principles in minimizing waste and maximizing efficiency.

The chemical stability of Tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate under various conditions has been thoroughly evaluated. Stability studies have provided insights into its shelf life and storage requirements, ensuring that it remains viable for subsequent research applications. Additionally, analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been used to confirm its molecular structure and purity.

The potential applications of Tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate extend beyond traditional pharmaceuticals. Its unique structural features make it a promising candidate for use in materials science and agrochemicals. Researchers are exploring its utility as a building block for more complex molecules with specialized functions. The versatility of this compound underscores its importance as a chemical entity with broad industrial relevance.

In conclusion, Tert-butyl 3-(3-bromo-1H-pyrazol-1-y l)pyrrolidine - 1 - carbox yl ate (CAS No . 2803829 -46 -9 ) is a structurally intricate compound with significant potential in pharmaceutical research . Its combination of functional groups , along with its demonstrated biological activity , makes it a valuable asset in drug discovery efforts . As research continues , this compound is expected to play an increasingly important role in developing novel therapeutics .

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